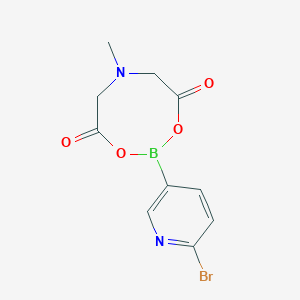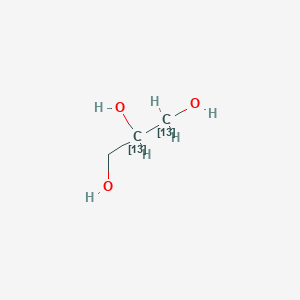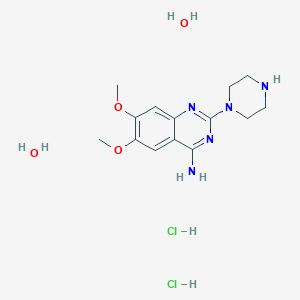
Phenyl isocyanate-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl isocyanate-15N is a nitrogen-15 labeled compound with the molecular formula C6H515NCO. It is an isotopically labeled version of phenyl isocyanate, where the nitrogen atom is replaced with the nitrogen-15 isotope. This compound is used in various scientific research applications due to its unique isotopic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl isocyanate-15N can be synthesized through the catalytic decomposition of methyl N-phenyl carbamate. This method involves the use of a bismuth oxide (Bi2O3) catalyst. The reaction is carried out at the boiling temperature of o-dichlorobenzene under normal pressure. The optimal reaction conditions include a mass ratio of catalyst to methyl N-phenyl carbamate of 0.05, a mass ratio of o-dichlorobenzene to methyl N-phenyl carbamate of 15:1, and a reaction time of 60 minutes .
Industrial Production Methods
Traditionally, phenyl isocyanate is produced by the phosgenation of aniline. this method involves handling toxic phosgene and produces highly corrosive by-products. To minimize environmental impact, green routes without the phosgenation step have been developed. These methods involve the catalytic production of methyl N-phenyl carbamate from aniline and dimethyl carbonate, followed by its decomposition .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl isocyanate-15N undergoes various chemical reactions, including:
Addition Reactions: Reacts with amines to form ureas and with alcohols to form carbamates.
Cycloaddition Reactions: In the presence of triethylamine, it activates nitro groups to undergo 1,3-dipolar cycloaddition.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form ureas.
Alcohols: Reacts with alcohols to form carbamates.
Triethylamine: Used to activate nitro groups for cycloaddition reactions.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Oxime-like Dimers: Formed from the cycloaddition reaction with nitro groups.
Applications De Recherche Scientifique
Phenyl isocyanate-15N is used in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and for studying reaction mechanisms.
Biology: Employed in labeling studies to track nitrogen atoms in biological systems.
Medicine: Used in the synthesis of pharmaceuticals and for studying drug metabolism.
Industry: Utilized in the production of pesticides and other industrial chemicals
Mécanisme D'action
Phenyl isocyanate-15N exerts its effects through the formation of urethanes by reacting with alcohols. The reaction involves the interaction of phenyl isocyanate with organotin alkoxide to form a carbamate, which then reacts with an alcohol molecule to produce urethane and regenerate the organotin alkoxide . This mechanism is crucial in the formation of polyurethanes and other related compounds.
Comparaison Avec Des Composés Similaires
Phenyl isocyanate-15N is compared with other similar compounds such as:
Phenyl isocyanate: The non-labeled version with similar chemical properties but without the isotopic labeling.
Methyl isocyanate: A smaller isocyanate compound used in the production of pesticides.
Ethyl isocyanate: Another isocyanate compound used in organic synthesis.
This compound is unique due to its isotopic labeling, which makes it valuable for research applications that require tracking of nitrogen atoms.
Propriétés
Numéro CAS |
1013427-71-8 |
|---|---|
Formule moléculaire |
C7H5NO |
Poids moléculaire |
120.11 g/mol |
Nom IUPAC |
(oxomethylideneamino)benzene |
InChI |
InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H/i8+1 |
Clé InChI |
DGTNSSLYPYDJGL-VJJZLTLGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[15N]=C=O |
SMILES canonique |
C1=CC=C(C=C1)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12057323.png)



![5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12057336.png)






![(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid;hydrate](/img/structure/B12057375.png)
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide](/img/structure/B12057380.png)

